4-Amino-N-[1-(3-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
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Overview
Description
4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, an amino group, and a nitrophenyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Nitration: The nitrophenyl group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The final step involves the reaction of the amino group with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and proteins.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-nitrophenyl)benzenesulfonamide
- 4-Amino-N-(2-furylmethyl)benzenesulfonamide
- 4-Amino-N-(4-methoxybenzoyl)benzenesulfonamide
Uniqueness
4-Amino-N-(1-(3-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide is unique due to the presence of the nitrophenyl-pyrazole moiety, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and reactivity.
Properties
CAS No. |
62537-87-5 |
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Molecular Formula |
C15H13N5O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-[1-(3-nitrophenyl)pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c16-11-4-6-15(7-5-11)25(23,24)18-12-9-17-19(10-12)13-2-1-3-14(8-13)20(21)22/h1-10,18H,16H2 |
InChI Key |
RJDIRPZUHWSIOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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